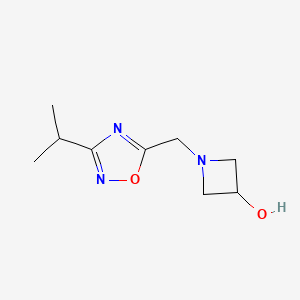

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C9H15N3O2/c1-6(2)9-10-8(14-11-9)5-12-3-7(13)4-12/h6-7,13H,3-5H2,1-2H3 |

InChI Key |

UETRTSDOGCAOCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)CN2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acylhydrazides with Oxidants

One of the most prevalent methods involves cyclization of acylhydrazides with oxidizing agents such as carbon disulfide (CS₂) in alkaline solutions, leading to 1,3,4-oxadiazole-2-thiol derivatives, which are then oxidized to the corresponding 1,2,4-oxadiazoles.

This route yields 1,3,4-oxadiazoles with high efficiency (~97%) and is scalable for gram-scale synthesis.

Cyclization of Hydrazides with Propanephosphonic Anhydride (T3P)

A greener, one-pot synthesis involves coupling acylhydrazides with isocyanates using propanephosphonic anhydride (T3P), which acts as a peptide coupling reagent, facilitating cyclization under mild conditions.

| Reaction Step | Reagents & Conditions | Reference |

|---|---|---|

| Cyclization of hydrazides | Acylhydrazides + isocyanates + T3P |

This method offers high yields, functional group tolerance, and environmentally friendly conditions.

Introduction of the Isopropyl Group at the 3-Position

The isopropyl group at the 3-position of the oxadiazole ring can be introduced via substitution reactions on suitably functionalized precursors or through direct alkylation strategies.

Alkylation of 1,2,4-Oxadiazoles

- Method: Nucleophilic substitution using isopropyl halides or via Friedel-Crafts alkylation if aromatic systems are involved.

- Reagents: Isopropyl bromide or chloride, base such as potassium carbonate.

- Conditions: Reflux in polar aprotic solvents like acetonitrile or DMF.

Synthesis of 3-Isopropyl-1,2,4-oxadiazoles via Cyclization of Isopropyl-Substituted Hydrazides

- Method: Synthesis of hydrazides bearing the isopropyl group followed by cyclization as described above.

Coupling with the Azetidin-3-ol Scaffold

The azetidin-3-ol moiety can be synthesized separately via established routes involving:

- Preparation of azetidin-3-ol : From β-amino alcohols via intramolecular cyclization or from amino acids.

- Coupling Strategy: Nucleophilic substitution or click chemistry (azide-alkyne cycloaddition) to attach the oxadiazole core.

Nucleophilic Substitution

- Method: The oxadiazole ring bearing a suitable leaving group (e.g., halogen) reacts with the amino group of azetidin-3-ol.

- Conditions: Reflux in polar solvents with base.

Click Chemistry Approach

- Method: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the oxadiazole and azetidin-3-ol derivatives.

- Advantages: High regioselectivity, mild conditions, and high yields.

Summary of Key Reaction Conditions and Data

| Step | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Cyclization of acylhydrazides | Acylhydrazides + CS₂ | Alcoholic alkaline solution, reflux | Up to 97% yield, scalable |

| Cyclization with T3P | Acylhydrazides + isocyanates + T3P | Mild, room temperature | High regioselectivity |

| Isopropyl substitution | Isopropyl halides + oxadiazole intermediates | Reflux, base (K₂CO₃) | Efficient alkylation |

| Coupling with azetidin-3-ol | Halogenated oxadiazole + amino azetidin-3-ol | Reflux or click chemistry | High yield, regioselective |

Recent Research Discoveries and Innovations

Recent advancements include:

- Green synthetic routes utilizing T3P and microwave-assisted cyclizations for rapid synthesis.

- High-yielding oxidation protocols for converting thio-oxadiazoles to oxadiazoles.

- Use of regioselective reagents like EDC·HCl for targeted substitution.

- Application of click chemistry for efficient conjugation of heterocyclic cores with bioactive scaffolds.

Chemical Reactions Analysis

Types of Reactions

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Insights

- Replacement of isopropyl with propyl (as in ) reduces steric hindrance, which may increase metabolic susceptibility .

- Heterocyclic Ring Variations: Azetidine vs. Piperidine analogs () offer greater flexibility, which may broaden target interactions . Isoindoline-dione (): Introduces a planar, aromatic system, likely enhancing π-π stacking interactions but reducing solubility .

- Functional Group Additions: The hydroxyl group on azetidin-3-ol distinguishes the target compound, enabling hydrogen bonding with biological targets (e.g., enzymes, receptors) and improving aqueous solubility compared to non-hydroxylated analogs . Amide and sulfonate groups (e.g., Z2194302854, ) introduce polarity and hydrogen-bonding capacity, influencing pharmacokinetic profiles .

Q & A

Q. Q1: What are the key steps and challenges in synthesizing 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol?

Methodological Answer: The synthesis typically involves:

Azetidine Ring Formation : Cyclization of precursors (e.g., 3-hydroxyazetidine derivatives) using bases like NaH in polar aprotic solvents (e.g., DMF) .

Oxadiazole Construction : Coupling the azetidine intermediate with a pre-synthesized 3-isopropyl-1,2,4-oxadiazole moiety via nucleophilic substitution or click chemistry .

Purification : Chromatography or recrystallization to isolate the final product.

Challenges :

- Regioselectivity : Ensuring proper substitution on the oxadiazole ring requires controlled reaction conditions (e.g., temperature, catalyst choice) .

- Stability : The hydroxyl group on azetidin-3-ol may require protection (e.g., silylation) during synthesis to prevent side reactions .

Structural Confirmation Techniques

Q. Q2: What analytical methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify key protons (e.g., azetidine CH, oxadiazole C=N) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the azetidine hydroxyl group .

Example Data :

| Technique | Key Peaks/Features |

|---|---|

| H NMR (DMSO-d6) | δ 4.2 ppm (azetidine CH), δ 1.3 ppm (isopropyl CH) |

| HRMS (ESI+) | m/z 225.1234 [M+H]+ (calculated 225.1230) |

Reactivity and Functional Group Transformations

Q. Q3: How does the hydroxyl group on azetidin-3-ol influence the compound’s reactivity?

Methodological Answer: The hydroxyl group participates in:

- Oxidation : Forms ketones (e.g., using Jones reagent) for probing metabolic stability .

- Esterification : Reacts with acyl chlorides to improve lipophilicity in prodrug design .

- Hydrogen Bonding : Enhances solubility in aqueous buffers (e.g., PBS pH 7.4), critical for in vitro assays .

Caution : The hydroxyl group may lead to instability under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Mechanistic Insights into Oxadiazole-Azetidine Coupling

Q. Q4: What mechanistic pathways are proposed for coupling the oxadiazole and azetidine moieties?

Methodological Answer: Two pathways are debated:

Nucleophilic Substitution : The azetidine’s methylene group acts as a nucleophile attacking an activated oxadiazole (e.g., brominated at C5) .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) if azide/alkyne precursors are used .

Contradictions :

- supports nucleophilic substitution in DMF at 80°C, while suggests microwave-assisted CuAAC improves yields. Researchers must optimize based on substituent electronic effects.

Solubility and Formulation Challenges

Q. Q5: How can researchers address poor aqueous solubility for biological testing?

Methodological Answer:

- Salt Formation : React with oxalic acid (as in ) to improve crystallinity and solubility .

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .

- Nanoparticle Encapsulation : Polymeric nanoparticles (e.g., PLGA) enhance bioavailability in pharmacokinetic studies .

Structure-Activity Relationship (SAR) Studies

Q. Q6: What structural analogs of this compound show improved bioactivity?

Methodological Answer: Key modifications and bioactivity trends:

Addressing Contradictory Data in Biological Assays

Q. Q7: How should researchers resolve discrepancies in reported IC50_{50}50 values?

Methodological Answer: Common sources of contradiction:

- Purity : Validate compound purity (>95%) via HPLC before testing .

- Assay Conditions : Standardize buffer pH, temperature, and incubation time .

- Target Selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding .

Example : A 10% DMSO variation in assay media can alter IC by 2-fold .

Computational Modeling for Reactivity Prediction

Q. Q8: Which computational tools predict the compound’s reactivity or binding modes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.